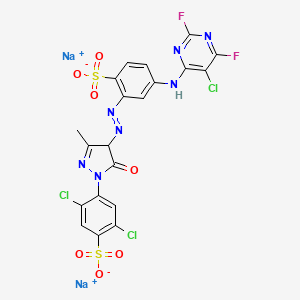
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, multiple chlorine and fluorine substitutions, and an azo linkage. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The process typically includes:
Nitration: Introducing nitro groups into the benzene ring.
Reduction: Converting nitro groups to amino groups.
Diazotization: Forming diazonium salts from amino groups.
Coupling Reaction: Reacting diazonium salts with other aromatic compounds to form azo compounds.
Chlorination and Fluorination: Introducing chlorine and fluorine atoms into the structure.
Sulfonation: Adding sulfonic acid groups to the aromatic ring.
Industrial Production Methods
Industrial production often involves large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with new functional groups replacing halogens.
科学的研究の応用
Chemistry
Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: Utilized in staining techniques for microscopy.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Incorporated into paints for color stability and vibrancy.
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for vibrant color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in industrial and biological applications, leading to desired outcomes such as staining or dyeing.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Compounds with azo linkages.
Halogenated aromatic compounds: Compounds with chlorine and fluorine substitutions.
Uniqueness
This compound is unique due to its combination of multiple functional groups, including sulfonic acid, azo linkage, and halogen substitutions. This combination imparts specific properties such as high stability, vibrant color, and solubility, making it suitable for various applications.
生物活性
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt (commonly referred to as compound 1) is a complex organic compound with potential biological activities. This article explores its biological activity based on diverse sources and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H15Cl3N9Na3O10S3 |
| Molar Mass | 872.96 g/mol |
| Density | 1.93 g/cm³ (at 20°C) |
| Melting Point | >300°C |
| Boiling Point | 1261.18°C (at 101325 Pa) |
Biological Activity
The biological activity of compound 1 has been investigated in various studies, primarily focusing on its effects on cardiovascular systems and potential anti-cancer properties.
Cardiovascular Effects
Research has demonstrated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. A study conducted using an isolated rat heart model indicated that certain derivatives of benzenesulfonamide could decrease coronary resistance compared to control compounds. For instance:
- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
- Effect : Decreased perfusion pressure in a time-dependent manner.
The study utilized a range of compounds at a dose of 0.001nM, comparing their effects on perfusion pressure over time (3 to 18 minutes). The results suggested that these compounds might interact with calcium channels, influencing vascular tone and resistance .
Anticancer Potential
Another area of interest is the potential anti-cancer activity of compound 1. The structural characteristics of sulfonamides often correlate with anti-tumor properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
A study highlighted the role of similar compounds in inhibiting cell growth in various cancer lines, suggesting that the azo and sulfonamide functional groups may contribute to this activity through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Study on Perfusion Pressure :
- Anticancer Activity :
特性
CAS番号 |
72379-41-0 |
|---|---|
分子式 |
C20H10Cl3F2N7Na2O7S2 |
分子量 |
714.8 g/mol |
IUPAC名 |
disodium;2,5-dichloro-4-[4-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H12Cl3F2N7O7S2.2Na/c1-7-16(19(33)32(31-7)12-5-10(22)14(6-9(12)21)41(37,38)39)30-29-11-4-8(2-3-13(11)40(34,35)36)26-18-15(23)17(24)27-20(25)28-18;;/h2-6,16H,1H3,(H,26,27,28)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChIキー |
HQDXRVBGELSFMO-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















